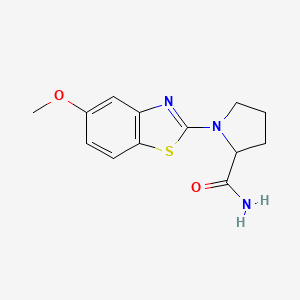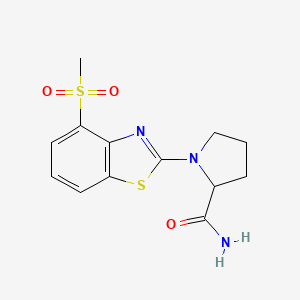![molecular formula C12H17BrN4O2S B6444290 N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549054-99-9](/img/structure/B6444290.png)
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (NBP) is a synthetic compound belonging to the class of cyclopropanesulfonamides. It is a small molecule that has recently emerged as a promising tool for biomedical research and drug discovery. NBP has been used in a variety of scientific applications, including drug design, protein engineering, and gene expression studies.
Mechanism of Action
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide works by forming a covalent bond with a target protein or receptor. This binding alters the structure and activity of the target protein or receptor, leading to changes in its activity.
Biochemical and Physiological Effects
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been shown to interact with a variety of proteins and receptors, leading to changes in their activity. For example, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has also been shown to modulate the activity of G-protein coupled receptors, which are involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several advantages for lab experiments. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is a small molecule, so it can easily penetrate cell membranes. However, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can also be toxic, and it can cause off-target effects.
Future Directions
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has potential applications in a variety of areas. It could be used to develop new drugs, as it has been shown to interact with a variety of proteins and receptors. It could also be used to study gene expression, as it can be used to control gene expression levels. Additionally, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide could be used to study signal transduction pathways, as it can modulate the activity of G-protein coupled receptors. Finally, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide could be used to study the structure and function of proteins, as it can interact with target proteins and modify their activity.
Synthesis Methods
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of bromopyrimidine and piperidin-3-yl cyclopropane sulfonamide in an aqueous medium. The resulting compound is purified by recrystallization and characterized by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in a variety of scientific applications. It has been used as a tool for drug design, as it has been shown to interact with a variety of proteins and receptors. It has also been used in protein engineering, as it can interact with target proteins and modify their activity. Additionally, N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been used in gene expression studies, as it can be used to control gene expression levels.
properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVGMBSUMFERLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6444209.png)



![1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444237.png)
![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
![5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine](/img/structure/B6444266.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)
![4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B6444281.png)
![5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6444284.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)